N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide is a member of isoquinolines.
Scientific Research Applications
Metabolic Pathways and Disposition in Humans
The disposition and metabolism of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide have been extensively studied in humans. These studies are pivotal for understanding the drug's pharmacokinetics, which includes absorption, distribution, metabolism, and excretion. For instance, a study on the metabolism and disposition of a compound closely related to this compound revealed that it was well-tolerated, with significant excretion in feces and urine, indicating its systemic absorption and the role of metabolic components in its clearance (Shaffer et al., 2008). Another study highlighted the extensive metabolism of a similar compound, with feces being the predominant route of elimination in humans (Dingemanse et al., 2013).
Imaging and Diagnostic Applications
Certain derivatives of this compound have been utilized in imaging and diagnostic applications. For example, an analogue of this compound was used in a study to assess cellular proliferation in tumors using PET imaging. This study aimed to evaluate the proliferative status of solid tumors, which is crucial for cancer diagnosis and treatment planning (Dehdashti et al., 2013).
Neuroinflammation and Psychiatric Disorders
Derivatives of this compound have been investigated for their potential in studying neuroinflammation and its role in psychiatric disorders. A study using a compound structurally related to this compound demonstrated its utility in imaging activated microglia cells, a marker for neuroinflammation, potentially providing insights into the pathophysiology of schizophrenia and related psychosis (Doorduin et al., 2009).
Properties
Molecular Formula |
C27H25FN2O5 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2-(2-methoxyethyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H25FN2O5/c1-33-13-12-30-25(17-6-8-18(28)9-7-17)24(20-4-2-3-5-21(20)27(30)32)26(31)29-19-10-11-22-23(16-19)35-15-14-34-22/h2-11,16,24-25H,12-15H2,1H3,(H,29,31) |
InChI Key |
YKILRQIFJMFKJA-UHFFFAOYSA-N |
SMILES |
COCCN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)F |
Canonical SMILES |
COCCN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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